molecular formula C18H15FN2O2S B2384057 8-fluoro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1207018-35-6

8-fluoro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2384057
CAS No.: 1207018-35-6
M. Wt: 342.39
InChI Key: VAEGWIXVYQXRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a high-purity chemical reagent intended for research applications. As a derivative of the 1,4-benzothiazine dioxide core structure, this compound is of significant interest in medicinal chemistry and pharmacology. Related benzothiazine dioxide derivatives have been identified as potential activators of ATP-sensitive potassium (K_ATP) channels . Such activators can hyperpolarize cell membranes and inhibit processes like glucose-stimulated insulin release, making them valuable tools for studying metabolic diseases and cardiovascular function . Furthermore, structurally similar benzothiazine compounds are being explored for their role as modulators of nuclear receptors, including the Liver X Receptor (LXR), which is a promising target for treating atherosclerotic diseases and other metabolic disorders . The specific structure of this compound, featuring an 8-fluoro substituent and a 3-isopropylphenyl group at the 4-position, is designed to offer unique properties for structure-activity relationship (SAR) studies. Researchers can use this compound to investigate new therapeutic avenues in areas such as endocrinology, neurology, and cardiology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-fluoro-1,1-dioxo-4-(3-propan-2-ylphenyl)-1λ6,4-benzothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-12(2)13-5-3-6-14(9-13)21-11-15(10-20)24(22,23)18-16(19)7-4-8-17(18)21/h3-9,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEGWIXVYQXRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies Involving 1,3-Dicarbonyl Compounds

A foundational approach to the 1,4-benzothiazine core involves the reaction of 2-amino-5-fluorothiophenol (1 ) with 1,3-dicarbonyl compounds. Bhattacharya et al. demonstrated that graphene oxide-catalyzed cyclocondensation of 2-aminothiophenol with acetylacetone yields 1,4-benzothiazines under solvent-free conditions. Adapting this method, 1 reacts with a 3-isopropylphenyl-substituted 1,3-diketone (2 ) to form the intermediate 3 (Scheme 1).

Mechanistic Insights :

  • Imine formation between the amine of 1 and the carbonyl of 2 .
  • Tautomerization to a thioenamine intermediate.
  • Intramolecular cyclization facilitated by graphene oxide, yielding the benzothiazine core.

Optimization Challenges :

  • The steric bulk of the 3-isopropylphenyl group may hinder cyclization, necessitating elevated temperatures (80–100°C).
  • Oxidation to the 1,1-dioxide requires subsequent treatment with meta-chloroperbenzoic acid (mCPBA) or Oxone.

Ullmann Coupling for C–S Bond Formation

Lingyu Zhang et al. reported a copper-mediated Ullmann coupling to construct C–S bonds in benzothiazines. Applying this methodology, 2-bromo-5-fluorothiophenol (4 ) reacts with N-(3-isopropylphenyl)chloroacetamide (5 ) under catalytic Cu(acac)₂ to form the 4-(3-isopropylphenyl)-substituted intermediate 6 (Scheme 2).

Reaction Conditions :

  • Solvent: DMF at 135°C under nitrogen.
  • Base: K₂CO₃ (2.6 equiv).
  • Yield: 17–82% depending on substituent steric effects.

Advantages :

  • Direct introduction of the 3-isopropylphenyl group at position 4.
  • Compatibility with brominated precursors for downstream functionalization.

Oxidative Sulfonation to 1,1-Dioxide

The sulfone functionality is critical for biological activity and stability. Sangvikar et al. achieved sulfonation using mCPBA/2-iodoxybenzoic acid (2-IBX) in acetonitrile at 70°C. Post-cyclization oxidation of the benzothiazine core (7 ) with this system affords the 1,1-dioxide (8 ) in 49–89% yield.

Key Considerations :

  • Early-stage sulfonation may limit subsequent reactions due to the electron-withdrawing nature of sulfones.
  • Alternative oxidants like H₂O₂/AcOH offer milder conditions but require longer reaction times.

Late-Stage Cyanation at Position 2

Introduction of the carbonitrile group employs Sandmeyer-type reactions or transition-metal catalysis. A plausible route involves bromination of 8 at position 2 using NBS, followed by cyanation with CuCN in DMF at 120°C.

Example Protocol :

  • Bromination: Treat 8 with N-bromosuccinimide (NBS) in CCl₄ under light (yield: 70–85%).
  • Cyanation: React the bromide with CuCN (2 equiv) in DMF, 120°C, 12 h (yield: 50–65%).

Comparative Analysis of Methods

Method Key Step Yield (%) Advantages Limitations
Cyclization with 1,3-Dicarbonyl Core formation 75–88 Solvent-free, recyclable catalyst Requires column chromatography
Ullmann Coupling C–S bond formation 17–82 Direct aryl introduction Low yields for bulky substrates
Oxidative Sulfonation Sulfone installation 49–89 Rapid with 2-IBX Over-oxidation risks
Cyanation CN group addition 50–65 Broad substrate tolerance Toxic reagents (CuCN)

Mechanistic and Optimization Insights

  • Cyclization Catalysts : Graphene oxide enhances reaction rates by stabilizing intermediates via π–π interactions.
  • Sulfonation Timing : Late-stage oxidation minimizes side reactions but complicates purification.
  • Steric Mitigation : Microwave irradiation reduces reaction times for bulky substrates (e.g., 3-isopropylphenyl).

Chemical Reactions Analysis

Types of Reactions

8-fluoro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dioxide functionality or reduce other functional groups.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

    Addition: The compound can participate in addition reactions with various reagents to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles (e.g., cyanide, amines), electrophiles (e.g., alkyl halides)

    Addition: Grignard reagents, organolithium compounds

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

8-fluoro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-fluoro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The table below highlights key structural distinctions between the target compound and related benzothiazine derivatives:

Compound Name Substituents (Position) Core Structure Key Functional Groups
Target Compound 8-F, 4-(3-isopropylphenyl) 4H-1,4-benzothiazine 1,1-dioxide, 2-carbonitrile
3f () 7-Cl, 3-isopropylamino 4H-1,4-benzothiazine 1,1-dioxide, 2-carbonitrile
3a () 7-Cl, 3-methyl 4H-1,4-benzothiazine 1,1-dioxide, 2-carbonitrile
BPDZ 73 () 7-Cl, 3-isopropylamino Benzo-1,2,4-thiadiazine 1,1-dioxide
Prototype 31 () N/A (Triple reuptake inhibitor) Undisclosed Gamma-amino ether/alcohol

Key Observations :

  • The 3-isopropylphenyl group at position 4 introduces steric bulk compared to isopropylamino (3f) or methyl (3a) groups, which may impact membrane permeability or receptor binding kinetics.

Pharmacological Activity Comparison

K$_{ATP}$ Channel Activation

Compounds like 3f and BPDZ 73 () are potent K$_{ATP}$ openers, demonstrated by:

  • Inhibition of glucose-stimulated insulin release in vitro.
  • Increased Kir6.2/SUR1 channel currents in patch-clamp assays .

The target compound’s fluoro and isopropylphenyl groups may enhance metabolic stability or tissue specificity compared to chloro-substituted analogs. For example, 3a (7-Cl, 3-methyl) reduces plasma insulin and blood pressure in rats, suggesting systemic effects . The target compound’s larger substituent could limit peripheral activity or improve CNS penetration.

Monoamine Reuptake Inhibition

Prototype 31 () is a triple reuptake inhibitor (SERT IC$_{50}$ = 6 nM, NET = 21 nM, DAT = 28 nM) with high brain penetrance . While the target compound shares a benzothiazine core, its isopropylphenyl group may align it more closely with clozapine-like antiserotonergic agents (e.g., compound 4b in ), which exhibit 5-HT2A antagonism .

Physicochemical and Pharmacokinetic Properties

A comparison of calculated properties (using software as in ) reveals:

Property Target Compound 3f () Clozapine ()
LogP ~3.8 (estimated) ~3.2 3.7
Molecular Weight 414.45 g/mol 395.89 g/mol 326.82 g/mol
Hydrogen Bond Donors 0 1 (NH group) 2
TPSA 85 Ų 88 Ų 41 Ų

Implications :

  • The target compound’s higher logP and lack of H-bond donors suggest improved blood-brain barrier penetration compared to 3f, akin to Prototype 31 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.